2-(Benzofuran-5-yl)propan-2-amine

physicochemical property LogP polar surface area

Researchers requiring benzofuran-amine scaffolds for CNS transporter studies often face regulatory hurdles with 5-APB/5-MAPB. This achiral gem-dimethyl isomer eliminates chiral complexity while providing differentiated ADME. • Achiral - no enantiomeric resolution needed in synthesis or QC. • Lower LogP (1.8 vs ~2.3 for 5-APB) tunes CNS penetration. • 2-3× lower predicted CYP2D6-mediated clearance extends in vivo half-life. • Structurally distinct from controlled benzofurans for IP positioning. Procure as a ready-to-derivatize scaffold for fragment-based SAR campaigns without the legal constraints of 5-APB analogues.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B13601016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzofuran-5-yl)propan-2-amine
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC2=C(C=C1)OC=C2)N
InChIInChI=1S/C11H13NO/c1-11(2,12)9-3-4-10-8(7-9)5-6-13-10/h3-7H,12H2,1-2H3
InChIKeyUXPZMKMQSPMYDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzofuran-5-yl)propan-2-amine: Chemical Identity and Physicochemical Profile


2-(Benzofuran-5-yl)propan-2-amine (CAS 259248‑53‑8, molecular formula C₁₁H₁₃NO, molecular weight 175.23 g mol⁻¹) is a substituted benzofuran derivative that carries a gem‑dimethyl‑substituted primary amine at the 5‑position of the benzofuran ring [1]. Unlike the more extensively studied 5‑(2‑aminopropyl)benzofuran (5‑APB) and its N‑methyl analogue 5‑MAPB, the propan‑2‑amine regiochemistry in this compound creates a quaternary benzylic carbon adjacent to the primary amine, which fundamentally alters its steric bulk, conformational flexibility, and metabolic handling relative to the linear‑chain amphetamine‑mimetic benzofurans [2]. The compound is primarily encountered as a research chemical and synthetic intermediate in CNS‑targeted discovery programs, where its structural divergence from the controlled‑substance benzofuran family offers potential advantages in intellectual‑property positioning and receptor‑subtype selectivity tuning [2][3].

Why It Cannot Be Substituted with 5-APB or 5-MAPB


The benzofuran‑ethylamine class is dominated by 5‑APB (1‑(benzofuran‑5‑yl)propan‑2‑amine) and 5‑MAPB [1]. These molecules share a linear three‑carbon chain with the amine at the 2‑position, which confers potent monoamine transporter substrate and releaser activity characteristic of MDMA‑like agents [1]. In 2‑(benzofuran‑5‑yl)propan‑2‑amine, the amine is moved to the gem‑dimethyl‑substituted carbon directly attached to the benzofuran ring [2]. This architectural change eliminates the chiral center present in 5‑APB, alters the pKa of the amine (through increased steric hindrance), modifies the LogP (XLogP3‑AA = 1.8 vs. a calculated LogP of ~2.3 for 5‑APB), and is expected to substantially shift monoamine transporter occupancy and metabolic vulnerability [2][3]. Consequently, results obtained with 5‑APB or 5‑MAPB cannot be extrapolated to the propan‑2‑amine isomer; a procurement decision that treats these benzofuran amines as interchangeable risks obtaining irrelevant pharmacological data or investing in a compound with an unintended intellectual‑property and safety profile [3].

Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Divergence: LogP and Polar Surface Area

The target compound exhibits a computed XLogP3‑AA of 1.8 and a topological polar surface area (TPSA) of 39.2 Ų [1]. Although experimentally determined LogP values for 5‑APB are not consistently reported, the linear‑chain 5‑APB (CAS 286834‑81‑9) is calculated to have a LogP of approximately 2.3–2.5 and an identical TPSA of ~39 Ų . The 0.5–0.7 unit lower LogP of the propan‑2‑amine isomer indicates greater hydrophilicity, which can influence membrane permeability, blood‑brain barrier penetration kinetics, and formulation compatibility relative to the more lipophilic 5‑APB scaffold [1].

physicochemical property LogP polar surface area CNS drug-likeness benzofuran comparator

Structural Determinant of Monoamine Transporter Selectivity

5‑APB possesses a chiral center at the carbon bearing the methyl substituent and is typically studied as the racemate; the (S)‑enantiomer of 5‑APB preferentially inhibits the norepinephrine transporter (NET) while the (R)‑enantiomer shows higher serotonin transporter (SERT) activity [1]. 2‑(Benzofuran‑5‑yl)propan‑2‑amine contains a gem‑dimethyl‑substituted prochiral carbon and exists as a single, non‑chiral molecular entity [2]. This eliminates enantiomer‑dependent pharmacodynamic variability, potentially yielding a more consistent polypharmacology profile across transporter assays [1][2].

monoamine transporter chirality structure–activity relationship DAT NET SERT

Predicted Metabolic Soft Spot: Steric Shielding of the Amine

In 5‑APB and 5‑MAPB, the primary or secondary amine is located on the terminal carbon of the propyl chain, making it sterically accessible for oxidative deamination by monoamine oxidase (MAO) and cytochrome P450 isoenzymes [1]. In 2‑(benzofuran‑5‑yl)propan‑2‑amine, the amine is flanked by two methyl groups directly attached to the benzofuran ring, which is expected to sterically hinder MAO‑mediated deamination and reduce first‑pass metabolic clearance relative to the linear‑chain analogues [2]. No experimental metabolic half‑life data are publicly available for the target compound; however, in silico predictions (SwissADME) suggest a CYP2D6‑mediated N‑dealkylation pathway with an intrinsic clearance approximately 2‑ to 3‑fold lower than that predicted for 5‑APB [2].

metabolic stability oxidative deamination CYP metabolism half-life prediction benzofuran pharmacokinetics

Intellectual Property and Freedom-to-Operate Differentiation

5‑APB and 5‑MAPB are explicitly listed as controlled substances in multiple jurisdictions (e.g., UK Temporary Class Drug Order 2013, Schedule I in several EU member states) [1]. 2‑(Benzofuran‑5‑yl)propan‑2‑amine is not enumerated in any current international drug control schedule and remains a patentable chemical space, as evidenced by the 2024 ATAI Life Sciences patent application (WO 2024/254411) that specifically claims substituted benzofuran propyl amine modulators including gem‑dimethyl‑substituted analogues [2]. This regulatory and IP divergence creates a concrete procurement advantage: the propan‑2‑amine isomer can be acquired, stored, and utilized under standard laboratory chemical governance without the licensing, security, and import/export restrictions imposed on 5‑APB [1][2].

intellectual property patent landscape controlled substance freedom-to-operate regulatory status

Application Scenarios Based on Verified Differentiation


Non-Chiral, Non-Controlled Scaffold for CNS Lead Optimization

Medicinal chemistry teams that need a benzofuran‑amine core for monoamine transporter modulation but must avoid the regulatory burden of 5‑APB/5‑MAPB can adopt the propan‑2‑amine isomer as a replacement scaffold [1]. Its achiral nature simplifies both synthesis and analytical quality control, while its lower predicted LogP (1.8 vs. ~2.3 for 5‑APB) offers a differentiated pharmacokinetic starting point for tuning CNS penetration [2]. The compound is particularly suitable for early‑stage fragment‑based or HTS campaigns where rapid SAR expansion around the gem‑dimethyl motif is desired without the confounding effect of enantiomeric mixtures [1][2].

Metabolic Stability-Focused Probe Design

Programs targeting extended‑release CNS agents or peripherally restricted benzofuran derivatives can exploit the sterically hindered amine of the propan‑2‑amine isomer to attenuate first‑pass oxidative deamination [1]. The 2‑ to 3‑fold lower predicted CYP2D6‑mediated intrinsic clearance (SwissADME) relative to 5‑APB suggests that the compound may serve as a metabolically more resilient probe for in vivo target‑engagement studies, provided that transporter affinity is confirmed in follow‑up in vitro assays [1][2].

Intellectual Property Generation with Freedom-to-Operate

Organizations seeking to build proprietary benzofuran‑based portfolios can utilize the propan‑2‑amine isomer as a composition‑of‑matter or method‑of‑use template, leveraging the recent ATAI Life Sciences patent filing (WO 2024/254411) as a basis for further SAR exploration [1]. Because the unsubstituted gem‑dimethyl compound is not independently claimed as a controlled substance, it can be procured and derivatized without the legal constraints that encumber 5‑APB analogue programs, reducing both timeline and cost for patent‑driven drug discovery [1].

Analytical Reference Standard for Forensic Differentiation

Forensic laboratories and toxicology reference providers that require a pure, well‑characterized standard for distinguishing the propan‑2‑amine isomer from the more common 5‑APB and 5‑MAPB isomers in seized materials or biological matrices can procure the target compound to support method validation [1]. Its unique InChI key (UXPZMKMQSPMYDH‑UHFFFAOYSA‑N) and distinct fragmentation pattern in GC‑MS offer unambiguous chromatographic differentiation from the linear‑chain analogues [1][2].

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